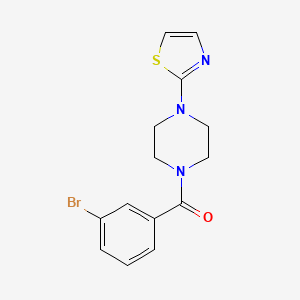
1-(3-Bromobenzoyl)-4-(1,3-thiazol-2-yl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromobenzoyl)-4-(1,3-thiazol-2-yl)piperazine is a synthetic organic compound that features a bromobenzoyl group and a thiazolyl group attached to a piperazine ring. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromobenzoyl)-4-(1,3-thiazol-2-yl)piperazine typically involves the following steps:
Formation of the Bromobenzoyl Intermediate: The bromobenzoyl group can be introduced by reacting 3-bromobenzoic acid with a suitable activating agent like thionyl chloride to form 3-bromobenzoyl chloride.
Coupling with Piperazine: The 3-bromobenzoyl chloride is then reacted with piperazine in the presence of a base such as triethylamine to form 1-(3-bromobenzoyl)piperazine.
Introduction of the Thiazolyl Group: The final step involves the reaction of 1-(3-bromobenzoyl)piperazine with 2-bromo-1,3-thiazole under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent purification processes to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-(3-Bromobenzoyl)-4-(1,3-thiazol-2-yl)piperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form new ring structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-Bromobenzoyl)-4-(1,3-thiazol-2-yl)piperazine depends on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
類似化合物との比較
Similar Compounds
- 1-(3-Chlorobenzoyl)-4-(1,3-thiazol-2-yl)piperazine
- 1-(3-Fluorobenzoyl)-4-(1,3-thiazol-2-yl)piperazine
- 1-(3-Methylbenzoyl)-4-(1,3-thiazol-2-yl)piperazine
Uniqueness
1-(3-Bromobenzoyl)-4-(1,3-thiazol-2-yl)piperazine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions, such as halogen bonding, which can affect the compound’s properties and applications.
特性
分子式 |
C14H14BrN3OS |
|---|---|
分子量 |
352.25 g/mol |
IUPAC名 |
(3-bromophenyl)-[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C14H14BrN3OS/c15-12-3-1-2-11(10-12)13(19)17-5-7-18(8-6-17)14-16-4-9-20-14/h1-4,9-10H,5-8H2 |
InChIキー |
SVBNHMBBYXGNQN-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=NC=CS2)C(=O)C3=CC(=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


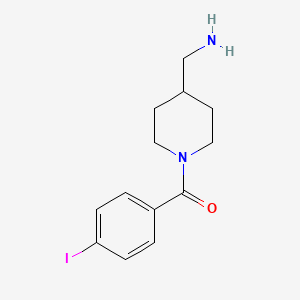
![2-[1-(Methylamino)cyclobutyl]ethanol](/img/structure/B13549220.png)

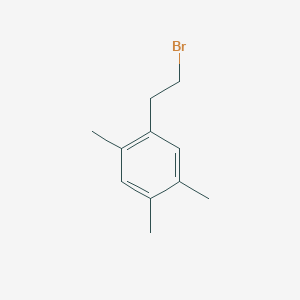
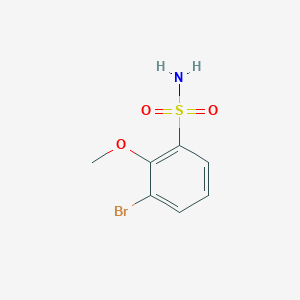
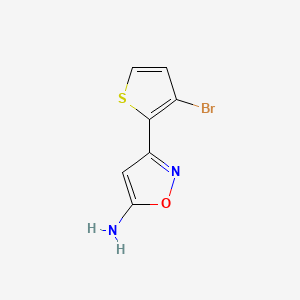

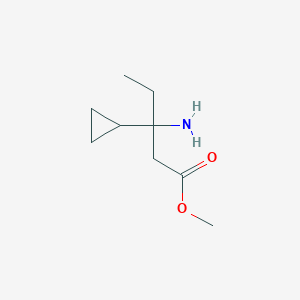
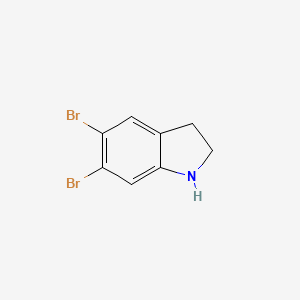
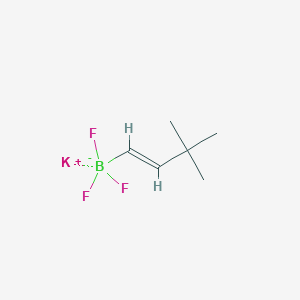
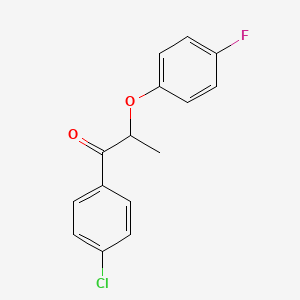

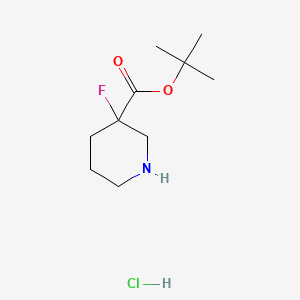
![[2-(3-Morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13549287.png)
